2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, along with the chloro and fluoro substituents, imparts significant chemical reactivity and biological activity to the molecule.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the cyclohexanecarbonyl group: This can be done through acylation reactions using cyclohexanecarbonyl chloride.
Formation of the sulfanyl linkage: This step involves the reaction of the intermediate with a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Compounds with different substituents replacing the chloro and fluoro groups.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-1H-imidazole: Similar structure but lacks the dihydro component.
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
The unique combination of the imidazole ring, chloro and fluoro substituents, and the sulfanyl linkage in 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2OS/c18-14-7-4-8-15(19)13(14)11-23-17-20-9-10-21(17)16(22)12-5-2-1-3-6-12/h4,7-8,12H,1-3,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYYOKKHYCAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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